![molecular formula C25H20FNO4 B2976155 3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866589-55-1](/img/structure/B2976155.png)
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinolinone core, which is a common structural motif in many biologically active molecules.
Mecanismo De Acción
Target of Action
Many quinoline derivatives are known to interact with dna and enzymes involved in dna replication and transcription .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can greatly affect a compound’s bioavailability and are crucial for its development as a potential drug .
Result of Action
Due to the potential dna-interacting properties of quinoline derivatives, they may have cytotoxic effects and could potentially be used in cancer treatment .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its target, and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by benzoylation and fluorophenylmethylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active quinolinone derivatives.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparación Con Compuestos Similares
Similar Compounds
Quinolinone Derivatives: Compounds with a similar quinolinone core, such as 4-hydroxyquinolin-2(1H)-one and 2-methylquinolin-4(1H)-one.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, such as 3-fluorophenylacetic acid and 3-fluorophenylalanine.
Uniqueness
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-22-12-19-21(13-23(22)31-2)27(14-16-7-6-10-18(26)11-16)15-20(25(19)29)24(28)17-8-4-3-5-9-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKCLQBTJWQKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{5-[2-(2-Bromophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2976072.png)
![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)
![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)
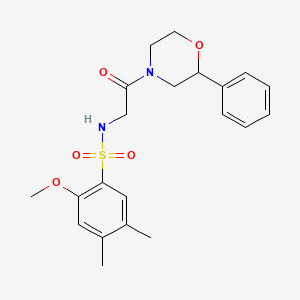
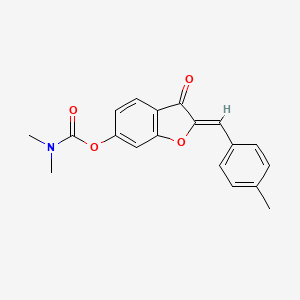
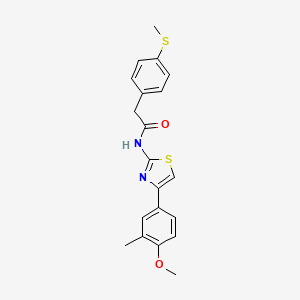
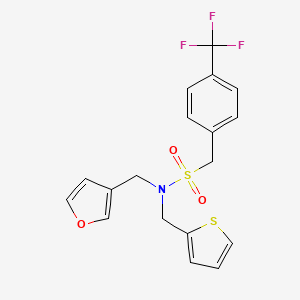
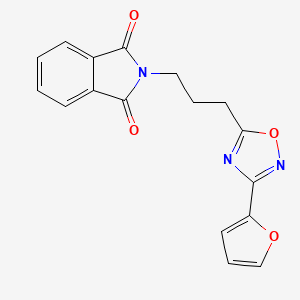
![4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B2976085.png)
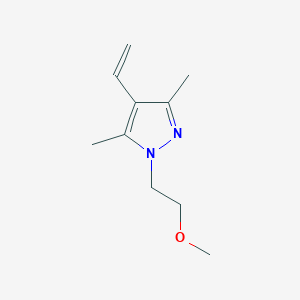
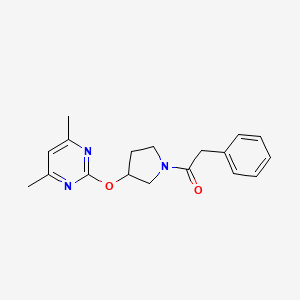
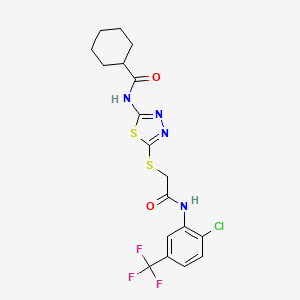
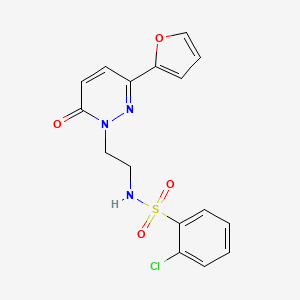
![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)
